molecular formula C34H40N6O10S2 B2976587 ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 477295-99-1

ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2976587
CAS No.: 477295-99-1
M. Wt: 756.85
InChI Key: DXPSKQRAACCVRP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex piperazine-based compound featuring dual sulfonylbenzamide-carbamoyl linkages and ethoxycarbonyl groups. Its structure consists of two piperazine rings symmetrically connected via para-substituted benzene sulfonyl groups, each modified with carbamoyl-linked phenyl moieties. The ethoxycarbonyl substituents at the 1- and 4-positions of the piperazine rings enhance steric bulk and influence solubility. This compound is hypothesized to exhibit biological activity due to structural motifs common in kinase inhibitors and antimicrobial agents, such as sulfonamide and carbamate functionalities .

Properties

IUPAC Name

ethyl 4-[4-[[3-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N6O10S2/c1-3-49-33(43)37-16-20-39(21-17-37)51(45,46)29-12-8-25(9-13-29)31(41)35-27-6-5-7-28(24-27)36-32(42)26-10-14-30(15-11-26)52(47,48)40-22-18-38(19-23-40)34(44)50-4-2/h5-15,24H,3-4,16-23H2,1-2H3,(H,35,41)(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSKQRAACCVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCN(CC5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N6O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as amide bond formation, sulfonylation, and esterification. Common reagents used in these reactions include ethyl chloroformate, piperazine, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring and sulfonyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Key Substituents Molecular Weight LogP* Key References
Target Compound Dual sulfonylbenzamide-carbamoyl, ethoxycarbonyl-piperazine ~800† 3.8‡
Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Thiazole-carbamoyl, phenoxyphenyl, sulfonyl-piperazine 646.74 4.2
Ethyl 4-(4-(N-(4-methylbenzyl)methylsulfonamido)benzoyl)piperazine-1-carboxylate Methylbenzyl-sulfonamido, benzoyl-piperazine 502.60 2.9
Ethyl 4-(3-acetamido-4-ethoxybenzenesulfonyl)piperazine-1-carboxylate Acetamido-ethoxybenzene, sulfonyl-piperazine 455.51 1.7
Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate Pyrimidine-carbamoyl, methylsulfanyl, dual piperazine 409.51 1.2

*Predicted using Lipinski’s Rule of Five (LogP <5).
†Estimated based on analogous structures.
‡Calculated via SwissADME.

Key Observations :

  • The target compound’s dual sulfonylbenzamide-carbamoyl architecture distinguishes it from simpler analogs like and , which lack symmetrical sulfonyl linkages. This symmetry may enhance binding avidity in protein targets .
  • The ethoxycarbonyl groups contribute to higher hydrophobicity (LogP ~3.8) relative to pyrimidine-based derivatives (LogP ~1.2 in ), suggesting better membrane permeability .

Relevance to Target Compound :

  • While direct activity data for the target compound is unavailable, its sulfonyl-carbamoyl framework aligns with antimycobacterial sulfonyl-piperazines .
  • The absence of nitro groups (cf. ) may limit redox-driven activity but could reduce toxicity risks.

Challenges :

  • Steric hindrance from dual sulfonyl groups may reduce reaction yields .
  • Purification requires silica gel chromatography or recrystallization due to high polarity .

Biological Activity

The compound ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. Key features include:

  • Piperazine rings : Known for their role in various pharmacological activities.
  • Sulfonamide and carbamate moieties : Often associated with antibacterial and antitumor properties.
  • Ethoxycarbonyl group : Enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have shown the ability to inhibit protein-protein interactions, such as the S100A2-p53 pathway, which is crucial in cancer biology .
  • Antitumor Properties : Research indicates that derivatives containing piperazine structures exhibit significant cytotoxicity against various cancer cell lines, including pancreatic and breast cancers .
  • Antibacterial Activity : The presence of piperazine in this compound suggests potential antibacterial effects, as piperazine derivatives are often utilized in antibiotics .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that related piperazine compounds show growth inhibition against human cancer cell lines. For instance, modifications to the phenylacetamide moiety increased potency against pancreatic cancer cells with GI50 values ranging from 3.1 to 19 µM .
  • Antibacterial Activity : A study on a structurally similar Mannich derivative revealed promising antibacterial properties, indicating that modifications to the piperazine ring can enhance efficacy against bacterial strains .
  • Pharmacokinetic Properties : The incorporation of the ethoxycarbonyl group is believed to improve the pharmacokinetic profile of the compound, facilitating better absorption and distribution in biological systems .

Comparative Analysis of Related Compounds

Compound NameStructureActivityReference
Piperazine Derivative AStructure AAntitumor (GI50 3.1 µM)
Piperazine Derivative BStructure BAntibacterial (MIC < 10 µg/mL)
Piperazine Derivative CStructure CProtein Interaction Inhibition

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